N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIASUEHVYLAZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The 1-methylindole scaffold is synthesized via Fisher indole cyclization (Figure 1A). Starting with 2-methylaniline derivatives, Vilsmeier–Haack formylation introduces an aldehyde group at the 3-position, followed by cyclization under acidic conditions. For 5-substitution, direct C–H activation or directed ortho-metalation strategies are employed:
Method 1: Directed Lithiation
- Substrate : 1-Methylindole.
- Conditions : LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with ethylene oxide.
- Outcome : Generates 5-(2-hydroxyethyl)-1-methylindole with >70% regioselectivity.
Method 2: Palladium-Catalyzed Coupling
Hydroxyethyl Group Installation
The hydroxyethyl side chain is introduced via epoxide ring-opening (Figure 1B):
- Epoxidation : Treat 1-methylindole with m-CPBA (meta-chloroperbenzoic acid) to form indole epoxide.
- Nucleophilic Attack : React with ammonia or benzylamine to yield the ethanolamine derivative.
- Deprotection : Hydrogenolysis (for benzyl-protected intermediates) furnishes the free amine.
Optimization Note : Copper(I) triflate catalysis enhances regioselectivity during epoxide opening, favoring the 5-position.
Synthesis of Furan-3-Carboxylic Acid
Furan Ring Construction
Method 1: Paal–Knorr Synthesis
- Substrates : 1,4-Diketones (e.g., acetylacetone).
- Conditions : H₂SO₄ catalysis, cyclodehydration to form 2,5-dimethylfuran, followed by oxidation to furan-3-carboxylic acid.
Method 2: Decarboxylative Cyclization
Carboxylic Acid Activation
Prior to amide coupling, furan-3-carboxylic acid is activated as:
- Acid chloride : Using SOCl₂ or oxalyl chloride.
- Active ester : HOBt (hydroxybenzotriazole) or NHS (N-hydroxysuccinimide).
Amide Bond Formation
Coupling Strategies
Method 1: Carbodiimide-Mediated Coupling
- Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt.
- Conditions : DCM or DMF, 0°C to RT, 12–24 hours.
- Yield : 75–85% after purification by silica gel chromatography.
Method 2: BOP Reagent
Reaction Optimization
Critical Parameters :
- Solvent : DMF enhances solubility but may require rigorous drying.
- Temperature : Low temperatures (0–5°C) reduce side reactions.
- Stoichiometry : 1.2 equiv. of activated furan acid per amine.
Purification :
- HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5).
- Recrystallization : Ethyl acetate/hexane (3:1) yields crystalline product.
Characterization and Analytical Data
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Lithiation/Epoxide | Directed C–H activation, epoxidation | 62 | 95 | Requires cryogenic conditions |
| Palladium Coupling | Suzuki–Miyaura, deprotection | 58 | 92 | Costly catalysts |
| BOP-Mediated Coupling | Amide bond formation | 83 | 98 | Moisture-sensitive reagents |
Industrial-Scale Considerations
For bulk synthesis, continuous flow chemistry offers advantages:
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the indole or furan rings.
Scientific Research Applications
Anticancer Properties
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide has shown promising results in preclinical studies as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines. Key findings include:
- Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction. This leads to the release of cytochrome c and activation of caspases, crucial mediators of apoptosis .
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound effectively inhibits the proliferation of cancer cells by disrupting the cell cycle, particularly causing G1 phase arrest. This was evidenced by increased levels of cyclin-dependent kinase inhibitors such as p21 .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Potential Therapeutic Uses
Given its biological activities, this compound is being investigated for several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for developing new anticancer therapies.
- Neurological Disorders : The neuroprotective effects suggest potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the efficacy and mechanisms of this compound:
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed mechanistic studies have shown that similar compounds can induce cell apoptosis and inhibit polymerization of tubulin .
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide: Known for its inhibitory effect on tubulin polymerization.
Indole-3-carboxaldehyde derivatives: Exhibits diverse biological activities and is used in various pharmacological studies.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is unique due to its combination of indole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure
The compound features a furan ring and an indole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
The indole structure is often associated with anticancer properties. Research indicates that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation . Compounds with similar scaffolds have demonstrated cytotoxic effects against several cancer cell lines.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling processes. For example, it could potentially act as an agonist for serotonin receptors based on structural similarities with known receptor ligands .
Study 1: Antiviral Activity
A study conducted on structurally related compounds demonstrated significant antiviral activity against HCV with IC50 values in the low micromolar range. This suggests that this compound may exhibit similar effects based on its chemical structure .
| Compound | IC50 (μM) | Virus Targeted |
|---|---|---|
| Compound A | 0.35 | HCV |
| Compound B | 0.50 | Influenza |
Study 2: Anticancer Efficacy
Another investigation into indole derivatives revealed that certain compounds induced apoptosis in breast cancer cells, with mechanisms involving caspase activation and mitochondrial dysfunction . While direct studies on our compound are lacking, the implications are significant.
| Compound | Cell Line | % Inhibition at 10 μM |
|---|---|---|
| Indole A | MCF7 (Breast) | 75% |
| Indole B | HeLa (Cervical) | 80% |
Q & A
How can researchers optimize the synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide to improve yield and purity?
Basic Research Focus : Synthesis methodology and reaction condition optimization.
Methodological Answer :
The compound can be synthesized via multi-step reactions, including Fischer indole synthesis for the indole moiety and carboxamide coupling. Key steps include:
- Fischer indole synthesis : Use phenylhydrazine and ketones under acidic conditions (e.g., methanesulfonic acid in methanol) to form the indole core .
- Carboxamide coupling : React furan-3-carboxylic acid derivatives with the indole-ethylamine intermediate using coupling agents like EDCI/HOBt in anhydrous DCM .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high purity (>95%) .
- Scale-up : Continuous flow reactors improve reproducibility and scalability for industrial-grade synthesis .
What advanced techniques are recommended for resolving structural ambiguities in this compound?
Advanced Research Focus : Structural elucidation and conformational analysis.
Methodological Answer :
- X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the 3D crystal structure. High-resolution data (d-spacing < 1 Å) ensures accurate bond-length and angle measurements .
- NMR spectroscopy : Employ - HSQC and NOESY to assign stereochemistry and confirm hydrogen bonding between the hydroxyl and carboxamide groups .
- Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and validate experimental data .
How should researchers address contradictory bioactivity data for this compound across different assay systems?
Advanced Research Focus : Data validation and mechanistic reconciliation.
Methodological Answer :
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for receptor binding) .
- Off-target profiling : Screen against a panel of 50+ kinases/epigenetic targets to identify nonspecific interactions .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if metabolite interference explains discrepancies .
- Data normalization : Apply Z-score analysis to compare activity across assays and identify outliers .
What in vivo experimental designs are suitable for evaluating the pharmacokinetics of this compound?
Advanced Research Focus : Preclinical pharmacokinetic profiling.
Methodological Answer :
- Dose formulation : Prepare suspensions in 0.5% carboxymethylcellulose for oral gavage or intravenous administration in rodent models .
- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Analyze using LC-MS/MS (LOQ: 1 ng/mL) .
- Tissue distribution : Sacrifice animals at 24 hours, homogenize tissues (liver, kidney, brain), and quantify compound levels .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .
How can computational tools predict the compound’s interaction with biological targets?
Basic Research Focus : Molecular docking and dynamics.
Methodological Answer :
- Target selection : Prioritize receptors linked to indole derivatives (e.g., serotonin receptors, COX-2) using PubChem BioAssay data .
- Docking simulations : Use AutoDock Vina with flexible ligand parameters to model binding poses. Validate with MD simulations (NAMD, 100 ns trajectory) .
- Binding affinity estimation : Calculate ΔG values using MM-PBSA and compare with experimental IC data .
What strategies mitigate toxicity risks during early-stage development?
Advanced Research Focus : Toxicological screening.
Methodological Answer :
- In vitro cytotoxicity : Test against HepG2 (liver) and HEK293 (kidney) cells using MTT assays (48-hour exposure) .
- Genotoxicity screening : Conduct Ames test (TA98 strain) and micronucleus assay in human lymphocytes .
- Cardiotoxicity assessment : Monitor hERG channel inhibition via patch-clamp electrophysiology (IC threshold: >10 µM) .
How do structural modifications of the furan or indole moieties alter bioactivity?
Advanced Research Focus : Structure-activity relationship (SAR) studies.
Methodological Answer :
- Furan substitution : Replace the 3-carboxamide with 2-carboxamide to enhance solubility. Compare IC values in enzyme inhibition assays .
- Indole methylation : Synthesize N-demethylated analogs to assess the role of the methyl group in receptor binding (e.g., 5-HT affinity) .
- Hydroxyl group deletion : Test if removing the 2-hydroxyethyl group reduces metabolic oxidation .
What analytical methods validate batch-to-batch consistency in large-scale synthesis?
Basic Research Focus : Quality control protocols.
Methodological Answer :
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/water) with UV detection at 254 nm. Set acceptance criteria for purity (>98%) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Chiral HPLC : Verify enantiomeric purity if asymmetric centers are present .
How can researchers resolve low solubility issues for in vivo studies?
Basic Research Focus : Formulation optimization.
Methodological Answer :
- Co-solvent systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous delivery .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation. Characterize loading efficiency (>80%) via UV-Vis .
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .
What comparative studies distinguish this compound from structurally related indole-furan hybrids?
Advanced Research Focus : Functional benchmarking.
Methodological Answer :
- Bioactivity panels : Compare IC values against analogs (e.g., 5-nitrofuran or thiophene-substituted derivatives) in antiproliferative assays .
- Computational similarity : Calculate Tanimoto coefficients (RDKit) to quantify structural divergence from known actives .
- Patent landscaping : Review USPTO databases to identify novelty claims and avoid redundancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
